L-Carnosine-d4

Übersicht

Beschreibung

L-Carnosin-d4 ist eine deuterierte Form von L-Carnosin, einem natürlich vorkommenden Dipeptid, das aus Beta-Alanin und L-Histidin besteht. Die Deuteriummarkierung in L-Carnosin-d4 beinhaltet den Austausch von Wasserstoffatomen durch Deuterium, ein stabiles Isotop von Wasserstoff. Diese Verbindung ist bekannt für ihre antioxidativen Eigenschaften und kommt in hohen Konzentrationen in Skelettmuskel- und Gehirngewebe vor.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: L-Carnosin-d4 kann durch die direkte Kupplung von ungeschütztem Beta-Alanin mit L-Histidin synthetisiert werden, die durch ein Enzym vermittelt wird. Diese Methode beinhaltet die Verwendung einer rekombinanten Dipeptidase aus Serratia marcescens, die eine hohe synthetische Aktivität gegenüber L-Carnosin zeigt . Die Reaktion wird durch das Vorhandensein von zweiwertigen Metallionen wie Manganchlorid erleichtert, die die Enzymaktivität deutlich verstärken. Optimale Bedingungen beinhalten höhere Temperaturen, einen niedrigeren pH-Wert und erhöhte Substratbeladungen .

Industrielle Produktionsmethoden: In einer industriellen Umgebung kann die Produktion von L-Carnosin-d4 durch einen kontinuierlichen biokatalytischen Prozess unter Verwendung eines Ultrafiltrationsmembranreaktors erzielt werden. Dieses Verfahren stellt die Retention des Katalysators sicher und ermöglicht die effiziente Synthese von L-Carnosin. Das Endprodukt wird mittels Nanofiltration isoliert, um überschüssige Substrate zu entfernen, was zu einer hochreinen Verbindung führt .

Analyse Chemischer Reaktionen

Reaktionstypen: L-Carnosin-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: L-Carnosin-d4 kann oxidiert werden, um Carnosindisulfid zu bilden.

Reduktion: Es kann aus seinem oxidierten Zustand wieder in seine ursprüngliche Form reduziert werden.

Substitution: Die Deuteriumatome in L-Carnosin-d4 können unter bestimmten Bedingungen durch Wasserstoff substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Saure oder basische Bedingungen können die Substitutionsreaktionen fördern.

Hauptprodukte:

Oxidation: Carnosindisulfid.

Reduktion: L-Carnosin.

Substitution: L-Carnosin mit Wasserstoffatomen, die Deuterium ersetzen.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

L-Carnosine-d4 is primarily utilized as an internal standard for the quantification of L-carnosine through techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). The deuterated variant allows for enhanced accuracy in measuring L-carnosine concentrations in biological samples due to its unique mass signature, which helps differentiate it from endogenous compounds. This application is crucial for studies involving pharmacokinetics and metabolism of carnosine derivatives in clinical settings .

Age-Related Diseases

Research has indicated that L-carnosine exhibits multimodal activity beneficial for managing age-related diseases. A systematic review highlighted its efficacy in conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders. Notably, meta-analysis results demonstrated significant improvements in glycemic control among diabetic patients treated with L-carnosine, showing reductions in HbA1c levels and fasting blood sugar .

| Condition | Outcome Measure | Effect Size (MD) |

|---|---|---|

| Diabetes Mellitus | HbA1c | -1.25 (95% CI: -2.49 to -0.022) |

| Fasting Blood Sugar | -12.44 (95% CI: -22.44 to -2.44) | |

| Neurodegenerative Disorders | WMS-LM2 | 1.34 (95% CI: 0.83 to 1.85) |

| ADAS | 0.98 (95% CI: -1.55 to -0.42) |

The findings suggest that L-carnosine may improve cognitive functions and metabolic parameters, making it a candidate for further clinical exploration .

Metabolic Disorders

L-Carnosine has also been studied for its role in enhancing mitochondrial function and metabolic control in type 2 diabetes models. It has been shown to stimulate coenzyme Q10 biosynthesis, which plays a critical role in mitochondrial energy production and antioxidant defense mechanisms . In animal studies, treatment with L-carnosine resulted in improved kidney function and reduced oxidative stress markers, indicating its potential as a therapeutic agent for metabolic disorders .

Case Studies and Research Findings

Several studies have documented the effects of L-carnosine on various health outcomes:

- A study showed that L-carnosine treatment significantly improved cognitive function in an Alzheimer’s disease mouse model by reducing neuroinflammation and oxidative damage .

- Another investigation into diabetic mice demonstrated that L-carnosine administration led to decreased levels of lipid peroxidation products and improved metabolic parameters, highlighting its protective effects against diabetic complications .

Wirkmechanismus

L-Carnosine-d4 exerts its effects through several mechanisms:

Antioxidant Activity: It detoxifies reactive oxygen and nitrogen species, protecting cells from oxidative damage.

Anti-Glycation: Inhibits the formation of advanced glycation end products, which are implicated in aging and diabetes.

Cytoplasmic Buffering: Helps maintain pH balance within cells.

Immune Modulation: Modulates the activity of immune cells, including macrophages and microglia.

Vergleich Mit ähnlichen Verbindungen

L-Carnosin-d4 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Anserin: Ein weiteres Dipeptid mit ähnlichen antioxidativen Eigenschaften, unterscheidet sich jedoch in seiner Aminosäurezusammensetzung (Beta-Alanin und 1-Methylhistidin).

Carnosinderivate: Es wurden verschiedene Derivate von Carnosin entwickelt, um seine Stabilität und Bioverfügbarkeit zu verbessern.

L-Carnosin-d4 zeichnet sich durch seine Deuteriummarkierung aus, die einzigartige Vorteile in Forschungsanwendungen bietet, wie z. B. verbesserte Stabilität und die Fähigkeit, Stoffwechselwege genauer zu verfolgen.

Biologische Aktivität

L-Carnosine-d4, a deuterated form of the naturally occurring dipeptide L-carnosine, has garnered attention for its potential biological activities. L-Carnosine itself is composed of β-alanine and L-histidine and is known for its antioxidant, anti-inflammatory, and neuroprotective properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Properties : L-Carnosine scavenges reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can lead to oxidative stress and tissue damage. This property is crucial in mitigating age-related decline and various diseases associated with oxidative stress .

- Anti-Glycation Effects : The compound inhibits glycation, a process where sugars bind to proteins, leading to the formation of advanced glycation end products (AGEs) that can exacerbate diabetic complications and aging .

- Neuroprotective Effects : Research indicates that this compound may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation .

- Muscle Performance Enhancement : Similar to its parent compound, this compound may improve muscle performance by increasing muscle carnosine levels, which enhances exercise capacity and reduces fatigue during high-intensity activities .

2. Therapeutic Applications

The therapeutic potential of this compound spans various health conditions:

- Diabetes Management : Studies have shown that carnosine can alleviate diabetic nephropathy and improve insulin sensitivity. Its derivatives, including this compound, are being explored for their ability to prevent vascular complications associated with diabetes .

- Cancer Treatment : Preliminary research suggests that carnosine has antitumor effects, inhibiting angiogenesis and promoting apoptosis in cancer cells. This makes it a candidate for adjunct therapy in cancer treatment .

- Aging and Longevity : Due to its ability to mitigate oxidative stress and glycation, this compound is being studied for its potential role in promoting longevity and reducing age-related diseases .

Table 1: Summary of Key Studies on this compound

4. Case Studies

Eigenschaften

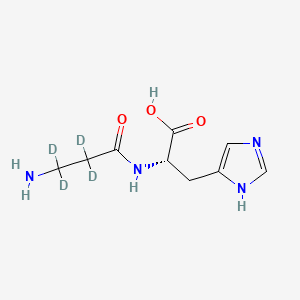

IUPAC Name |

(2S)-2-[(3-amino-2,2,3,3-tetradeuteriopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1/i1D2,2D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOVPNPJLQNMDC-IMRHFWKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)C([2H])([2H])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.